molecular formula C11H17NO3 B2605182 Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 2091736-28-4

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No. B2605182
CAS RN: 2091736-28-4
M. Wt: 211.261
InChI Key: KIBGZOYHBVGDOO-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with the CAS Number: 2091736-28-4 . It has a molecular weight of 211.26 .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate . The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-4-8(13)11(12)5-6-11/h4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.26 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .

Scientific Research Applications

Synthesis Methodologies

Efficient and scalable synthetic routes have been developed for related bifunctional compounds, offering a convenient entry point to novel compounds that access chemical space complementary to traditional ring systems. For instance, Meyers et al. (2009) describe scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, useful for further selective derivations on azetidine and cyclobutane rings, highlighting the compound's versatility in accessing new chemical spaces (Meyers et al., 2009).

Drug Design and Biological Applications

Compounds structurally related to tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate have been explored for their potential in medicinal chemistry. López et al. (2020) discuss an enantioselective approach to 4-substituted proline scaffolds, transforming tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir, illustrating the compound's utility in developing pharmaceuticals (López et al., 2020).

Novel Chemical Structures

Research on related spirocyclic compounds has led to the discovery of new chemical structures with potential applications. For example, the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines by Harmsen et al. (2011) showcases the creation of new scaffolds for substituted piperidines, demonstrating the innovative potential of these compounds in organic synthesis (Harmsen et al., 2011).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-4-8(13)11(12)5-6-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBGZOYHBVGDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C12CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

CAS RN

2091736-28-4
Record name tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
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